2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as a urease inhibitor . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its diverse biological activities.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This method is efficient and yields high isolated quantities of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thiourea, hydroxyurea, and other standard inhibitors . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a urease inhibitor, which is important for the treatment of infections caused by Helicobacter pylori . In medicine, this compound is being explored for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes. In industry, it may be used in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The compound’s structure allows it to interact effectively with the enzyme’s active site, leading to its inhibitory effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique structure and potent biological activities. Similar compounds include other thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of the thiadiazole and thiazole rings in this compound contributes to its distinct properties and potential therapeutic benefits.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS3/c14-11-17-18-13(22-11)21-9(8-4-2-1-3-5-8)10(19)16-12-15-6-7-20-12/h1-7,9H,(H2,14,17)(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSLVRRVWWAQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)SC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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